2-((4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(p-tolyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(p-tolyl)ethanone is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyridinyl group, and a triazole ring. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(p-tolyl)ethanone typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Chlorophenyl and Pyridinyl Groups: The chlorophenyl and pyridinyl groups are introduced through nucleophilic substitution reactions.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the triazole intermediate with a suitable thiol compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2-((4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(p-tolyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the aromatic groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced triazole derivatives and dechlorinated products.
Substitution Products: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
2-((4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(p-tolyl)ethanone has a wide range of scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Research: The compound is used to investigate cellular pathways and molecular targets in various biological systems.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(p-tolyl)ethanone involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit key enzymes involved in cellular processes, leading to altered cellular functions.
Modulate Receptors: The compound can bind to and modulate the activity of specific receptors, affecting signal transduction pathways.
Induce Apoptosis: It may induce programmed cell death (apoptosis) in cancer cells through the activation of pro-apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
2-((4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(phenyl)ethanone: Similar structure but with a phenyl group instead of a p-tolyl group.
2-((4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(m-tolyl)ethanone: Similar structure but with a m-tolyl group instead of a p-tolyl group.
Uniqueness
The uniqueness of 2-((4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(p-tolyl)ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
476483-77-9 |
---|---|
Molecular Formula |
C22H17ClN4OS |
Molecular Weight |
420.9 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C22H17ClN4OS/c1-15-2-4-16(5-3-15)20(28)14-29-22-26-25-21(17-10-12-24-13-11-17)27(22)19-8-6-18(23)7-9-19/h2-13H,14H2,1H3 |
InChI Key |
RRRANIKEHZUKNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.